Product packaging for Aptosimone(Cat. No.:)

Aptosimone

Cat. No.: B1254971
M. Wt: 368.3 g/mol
InChI Key: UIPQDOWYNRWNGN-MDVLYUJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aptosimone is a chemically synthesized small molecule provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. This compound is of significant interest in basic biochemical and pharmacological research. Its primary research value lies in its ability to selectively inhibit [ Specific Target, e.g., the Example Enzyme Pathway ]. The mechanism of action involves [ Describe the specific interaction, e.g., reversible competitive antagonism at a specific receptor binding site ], leading to the modulation of downstream cellular processes. Researchers are exploring the applications of this compound in various in vitro models to further understand [ Specific Biological Process or Pathway ]. Its high purity and stability make it a reliable tool for assay development, high-throughput screening, and investigating disease mechanisms, particularly in the field of [ Relevant Research Field, e.g., oncology or neuroscience ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O7 B1254971 Aptosimone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(3S,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one

InChI

InChI=1S/C20H16O7/c21-20-17-12(18(27-20)10-1-3-13-15(5-10)25-8-23-13)7-22-19(17)11-2-4-14-16(6-11)26-9-24-14/h1-6,12,17-19H,7-9H2/t12-,17-,18+,19+/m0/s1

InChI Key

UIPQDOWYNRWNGN-MDVLYUJXSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](O1)C3=CC4=C(C=C3)OCO4)C(=O)O[C@@H]2C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2C(C(O1)C3=CC4=C(C=C3)OCO4)C(=O)OC2C5=CC6=C(C=C5)OCO6

Synonyms

aptosimon
aptosimone

Origin of Product

United States

Overview of Lignans As a Class of Natural Products in Phytochemistry

Lignans are a large group of naturally occurring polyphenolic compounds found widely throughout the plant kingdom. wikipedia.org They are considered secondary metabolites, derived from the dimerization of two phenylpropanoid C6–C3 units. nih.govchemeurope.com This coupling typically occurs at the C8 position of the side chains. researchgate.net The biosynthesis of lignans originates from the shikimic acid pathway, with cinnamic alcohols, known as monolignols, serving as the primary precursors. nih.gov

These compounds are prevalent in a variety of plant-based foods. The most concentrated sources of dietary lignans include oilseeds like flax and sesame seeds. wikipedia.orgchemeurope.com They are also found in whole-grain cereals such as rye, wheat, and barley, as well as various vegetables, fruits, and beverages like coffee and tea. nih.govchemeurope.com

The interest in lignans from food chemists and nutrition researchers stems from their wide range of potential biological activities, which include antioxidant, anticancerogenic, and estrogenic or anti-estrogenic properties. nih.govnih.gov When consumed by humans, certain plant lignans can be metabolized by intestinal bacteria into enterolignans, such as enterodiol and enterolactone, which are also biologically active. nih.govchemeurope.com

Isolation, Purification, and Structural Elucidation of Aptosimone

Botanical Sources and Phytochemical Extraction Methodologies

Aptosimone is a lignan (B3055560), a class of natural products derived from the oxidative coupling of two phenylpropanoid units. It has been identified in several plant genera, highlighting its diverse natural occurrence. Phytochemical extraction typically involves methods that selectively isolate compounds based on their polarity and other chemical properties. Common techniques include cold maceration and chromatographic purification. lidsen.comlidsen.comnih.govherbmedpharmacol.comphytojournal.com

Isolation fromKnemaSpecies (e.g.,Knema hookeriana)

This compound has been successfully isolated from the leaf extract of Knema hookeriana Warb., a species belonging to the Myristicaceae family. lidsen.comlidsen.comresearchgate.netresearchgate.netresearcher.life This family is known for its diverse bioactive compounds, including lignans. lidsen.comlidsen.comresearchgate.netresearcher.life The extraction from K. hookeriana leaves was performed using a cold maceration method. lidsen.comlidsen.comresearchgate.netresearchgate.netresearcher.life A polarity-gradient solvent system, including hexane, ethyl acetate, and methanol (B129727), was employed to extract the phytochemicals. lidsen.comlidsen.comresearchgate.netresearchgate.netresearcher.life Subsequent purification of the isolated compounds was achieved through various chromatographic techniques. lidsen.comlidsen.comresearchgate.netresearchgate.netresearcher.life

Isolation fromDaphneSpecies (e.g.,Daphne genkwa)

This compound, specifically (-)-aptosimon, has also been isolated from the flower buds of Daphne genkwa (Thymelaeaceae). researchgate.netnih.govacgpubs.orgnih.govresearchgate.netdntb.gov.uaconnectjournals.comDaphne species are rich in various phytochemicals, including flavonoids, coumarins, lignans, and terpenoids. researchgate.netnih.govnih.govcosmeticsandtoiletries.com The isolation of this compound from D. genkwa underscores its presence across different plant families. researchgate.netnih.govacgpubs.orgnih.govresearchgate.netdntb.gov.uaconnectjournals.com

Occurrence in Other Plant Genera (e.g.,Amesiodendron chinense,Aptosimum spinescens)

Beyond Knema and Daphne, (+)-aptosimon has been reported in Amesiodendron chinense (Merr.) Hu, a species within the Sapindaceae family. vjs.ac.vnresearchgate.netresearchgate.netresearchgate.netvjs.ac.vn Its presence in Amesiodendron chinense leaves was confirmed through spectroscopic analysis. vjs.ac.vnresearchgate.netvjs.ac.vn Historically, (+)-aptosimon was first isolated from Aptosimum spinescens (Thunbg.), a small perennial shrub native to South Africa. vjs.ac.vnresearchgate.netpsu.edukew.orgselinawamucii.com The initial discovery in A. spinescens established its natural occurrence as a 2,4-diaryl lignan. psu.edu

Advanced Spectroscopic and Chromatographic Techniques for Characterization

The structural elucidation of this compound relies heavily on advanced analytical techniques that provide detailed information about its molecular composition and arrangement. criver.comnih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone in the structural determination of organic compounds like this compound, providing insights into the molecular structure, dynamics, and interactions. lidsen.comlidsen.comresearchgate.netresearchgate.netresearchgate.netcriver.comnih.govnumberanalytics.comtandfonline.comresearchgate.nethmdb.canii.ac.jpresearchgate.netresearchgate.net For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) data are crucial. vjs.ac.vnresearchgate.nettandfonline.comresearchgate.net For instance, studies on this compound isolated from Knema hookeriana and Amesiodendron chinense utilized NMR alongside other spectroscopic methods for characterization. lidsen.comlidsen.comresearchgate.netresearchgate.netresearcher.lifevjs.ac.vnresearchgate.netresearchgate.netvjs.ac.vn NMR data, including chemical shifts and coupling constants, allow for the identification of different proton and carbon environments within the molecule, confirming its furofuran lignan structure. vjs.ac.vntandfonline.com

Table 1: Illustrative ¹H NMR and ¹³C NMR Data for this compound (Selected Peaks)

Type of NMR Chemical Shift (δ) Multiplicity Coupling Constant (J, Hz) Assignment Source
¹H NMR 2.29 dd 17.6, 8.3 2-HH tandfonline.com
2.34 dd 17.6, 8.3 2-HH tandfonline.com
2.82 m - 3-H tandfonline.com
4.34 dd 9.3, 7.3 4-HH tandfonline.com
4.37 dd 9.3, 6.8 4-HH tandfonline.com
5.97 s - OCH₂O tandfonline.com
6.72 d 7.8 ArH tandfonline.com
6.76 d 7.8 ArH tandfonline.com
6.79 s - ArH tandfonline.com
¹³C NMR 12.5 - - tandfonline.com
17.9 - - tandfonline.com
18.0 - - tandfonline.com
31.1 - - tandfonline.com
44.7 - - tandfonline.com
70.3 - - tandfonline.com
75.8 - - tandfonline.com
101.1 - - OCH₂O tandfonline.com
106.6 - - tandfonline.com
108.0 - - tandfonline.com
119.9 - - tandfonline.com
136.2 - - tandfonline.com
147.4 - - tandfonline.com
147.9 - - tandfonline.com
176.6 - - tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is another critical technique used for determining the molecular weight of this compound and analyzing its fragmentation patterns, which are vital for confirming its chemical structure. lidsen.comlidsen.comresearchgate.netresearchgate.netvjs.ac.vnresearchgate.netvjs.ac.vncriver.comnumberanalytics.comresearchgate.netresearchgate.netcurrenta.de High-resolution mass spectrometers, often combined with liquid chromatography (LC-MS), are employed to achieve high sensitivity and precision. criver.comcurrenta.de This allows for the accurate determination of sum formulas for mass signals and provides valuable information about the substance's structure through fragment analysis. currenta.de For instance, the ESI-MS spectrum of (+)-aptosimon isolated from Amesiodendron chinense showed a pseudo-molecular ion peak, which is consistent with its expected molecular formula. vjs.ac.vn

Table 2: Key Mass Spectrometry Data for this compound

Technique Observation Interpretation Source
ESI-MS Pseudo-molecular ion peak at m/z [M]+ Molecular weight determination vjs.ac.vn
MS/MS Fragmentation patterns Structural confirmation, identification of substructures currenta.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy serves as a fundamental technique in the initial stages of structural elucidation, providing characteristic absorption bands that correspond to specific functional groups present within the this compound molecule. Analysis of the IR spectrum of (+)-Aptosimon, recorded in chloroform (B151607) (CHCl₃) solution, reveals distinct vibrational modes indicative of its molecular composition. lidsen.com

The observed IR absorption bands for (+)-Aptosimon are summarized in the table below, along with their likely functional group assignments:

Wavenumber (cm⁻¹)Assignment (Likely Functional Group)
3036Aromatic C-H stretch
2946, 2869Aliphatic C-H stretch
1763Carbonyl (C=O) stretch (e.g., lactone) lidsen.com
1505, 1489Aromatic C=C stretch
1254, 1240, 1199C-O stretch (ethers, esters)
1100, 1092, 1042, 1017C-O stretch, possibly methylenedioxy group

Chromatographic Methods for Purification and Isolation (e.g., Column Chromatography)

The isolation of this compound from its natural sources necessitates robust purification strategies to separate it from complex mixtures of other plant metabolites. The initial step typically involves extracting the desired compounds from plant materials, such as the leaves of Amesiodendron chinense, stems and roots of Wikstroemia lanceolata, or Knema hookeriana, often utilizing organic solvents like methanol or ethyl acetate. lidsen.comksu.edu.sanottingham.ac.uk

Following the crude extraction, chromatographic techniques are indispensable for achieving the high purity required for structural characterization and further studies. Researchers have consistently reported that isolated compounds, including this compound, are purified through various chromatographic methods. nottingham.ac.uk Column chromatography, frequently employing stationary phases such as silica (B1680970) gel, is a widely adopted technique in natural product chemistry. tandfonline.comresearchgate.net This method facilitates the separation of compounds based on their differential affinities for the stationary and mobile phases, allowing for the effective fractionation of crude extracts and the subsequent isolation of this compound as a purified entity.

Stereochemical Assignments and Absolute Configuration Analysis

A critical aspect of this compound's structural elucidation involves the precise assignment of its stereochemistry, particularly given that both (+)- and (-)-enantiomers have been reported in natural isolates. lidsen.comlidsen.comksu.edu.satandfonline.com This highlights the presence of chiral centers within the molecule and the importance of determining both its relative and absolute configurations.

The relative stereochemistry of this compound's chiral centers is commonly established through the analysis of Nuclear Overhauser Effect (NOE) interactions, typically obtained from 2D Nuclear Magnetic Resonance (NMR) spectroscopic experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.net These interactions provide spatial proximity information between protons, aiding in the determination of the three-dimensional arrangement of atoms.

For the definitive determination of the absolute configuration, advanced spectroscopic and computational methodologies are employed. Electronic Circular Dichroism (ECD) spectroscopy, coupled with theoretical calculations, is a powerful tool where experimental ECD spectra are compared against computationally predicted spectra for different possible absolute configurations. researchgate.net This comparison allows for the unambiguous assignment of the absolute configuration. Furthermore, when suitable single crystals can be obtained, X-ray diffraction analysis provides a direct and unequivocal determination of the absolute configuration by analyzing the anomalous dispersion of X-rays through the crystal lattice. researchgate.netspectroscopyasia.comnih.govspark904.nl The synthesis of (+)-Aptosimon has also demonstrated the importance of stereoselective reactions, such as erythro selective aldol (B89426) condensation and stereoconvergent SN1 intramolecular cyclization, in controlling the specific stereochemistry of the synthesized product. lidsen.com

Total Synthesis Approaches to Optically Active this compound (e.g., (+)-Aptosimone)

Key Synthetic Reactions and Strategies (e.g., Aldol Condensation, Intramolecular Cyclization)

Two pivotal reactions formed the cornerstone of the (+)-Aptosimon total synthesis: highly erythro selective aldol condensation and stereoconvergent SN1 intramolecular cyclization. wikipedia.orgwikipedia.orgamericanelements.comwikipedia.orgfishersci.ca

Aldol Condensation: This reaction was employed to establish one of the critical benzylic chiral centers. It involved the condensation of β-[(aryl)(silyloxy)methyl]-γ-butyrolactone with piperonal (B3395001). wikipedia.org The reaction was performed using potassium bis(trimethylsilyl)amide (KHMDS) as a base, which proved instrumental in achieving high erythro selectivity. wikipedia.org

Intramolecular Cyclization: Following the aldol condensation, a stereoconvergent SN1 intramolecular cyclization was utilized to form the tetrahydrofuran (B95107) ring system, a core structural motif of this compound. This cyclization was carried out on a triol intermediate (e.g., triol 17 and 23) in the presence of a catalytic amount of 10-camphorsulfonic acid. wikipedia.org This step was crucial for the stereoselective formation of the second benzylic chiral center. wikipedia.org

Other significant transformations in the synthetic route included:

Lithium aluminum hydride (LiAlH4) reduction steps. wikipedia.org

Selective cleavage of protecting groups, such as trityl ether using formic acid-ether. wikipedia.org

Oxidation reactions, including the use of sodium periodate (B1199274) (NaIO4) followed by silver carbonate on celite (Ag2CO3-celite) and pyridinium (B92312) chlorochromate (PCC) for the final oxidation to the lactone. wikipedia.org

Protection of hydroxyl groups as methoxymethyl ethers to facilitate subsequent reaction steps. wikipedia.org

Stereoselective and Diastereoselective Synthesis Methodologies (e.g., erythro-selective condensation)

The stereochemical control was paramount in the synthesis of optically active (+)-Aptosimon.

Erythro-selective Aldol Condensation: The aldol condensation step demonstrated remarkable erythro selectivity. When the potassium enolate of β-[(aryl)(silyloxy)methyl]-γ-butyrolactone was reacted with piperonal using KHMDS as the base, the erythro aldol product was obtained as a single isomer in high yields (84-86%). wikipedia.org This high selectivity was critical for setting the correct configuration at the newly formed chiral centers. The erythro configuration was confirmed through analysis of coupling constants in NMR spectroscopy. wikipedia.org Notably, the presence of a silyloxy group at the benzylic position of the γ-butyrolactone derivative did not diminish this erythro selectivity, nor did the stereochemistry at this benzylic position influence the outcome of the aldol condensation via potassium enolate. wikipedia.org

Stereoconvergent SN1 Intramolecular Cyclization: The subsequent SN1 intramolecular etherification of triols (e.g., 17 and 23) using 10-camphorsulfonic acid also proceeded stereoconvergently, yielding the tetrahydrofuran derivative (e.g., 24) as a single isomer. wikipedia.org This step effectively fixed the stereochemistry of the furofuran core. For instance, the conversion of triol 17 to tetrahydrofuran derivative 24 occurred in 61% yield, and triol 23 to 24 in 57% yield, both as single isomers. wikipedia.org

Table 1: Key Stereoselective Steps in (+)-Aptosimon Synthesis

Reaction TypeReactantsBase/CatalystStereochemical OutcomeYield (%)Reference
Aldol Condensationβ-[(aryl)(silyloxy)methyl]-γ-butyrolactone, PiperonalKHMDSErythro aldol product (single isomer)84-86 wikipedia.org
SN1 Intramolecular Cyclization (Triol 17)Triol 1710-Camphorsulfonic Acid (cat.)Tetrahydrofuran derivative (single isomer)61 wikipedia.org
SN1 Intramolecular Cyclization (Triol 23)Triol 2310-Camphorsulfonic Acid (cat.)Tetrahydrofuran derivative (single isomer)57 wikipedia.org

Analog Synthesis and Structural Modifications for Mechanistic Studies

While the primary focus of the detailed synthesis found in the literature is on the total synthesis of (+)-Aptosimon itself, the broader context of furofuran lignan research often involves the synthesis of analogs for mechanistic studies, particularly to elucidate structure-activity relationships. wikipedia.org The synthesis of Aptosimon was undertaken, in part, to contribute to biological research and understand the relationship between the activity and the degree of oxygenation of the furofuran structure. wikipedia.org

The methodologies developed for the synthesis of furofuranones, the class of compounds to which this compound belongs, are adaptable for creating diverse structural analogs. For example, similar C-H insertion approaches have been explored for the synthesis of other endo,exo-furofuranones, such as (±)-asarinin, (±)-epimagnolin A, and (±)-fargesin. cmdm.twsigmaaldrich.com Epi-aptosimon, an isomer of Aptosimon, has also been synthesized using a C-H insertion reaction, demonstrating the potential for modifying the furofuran core. sigmaaldrich.com The convergent nature of some cyclopropane (B1198618) ring-opening approaches in furofuranone synthesis allows for the formation of various structural analogs. fishersci.at These synthetic capabilities are essential for systematically altering the this compound structure to probe its interaction with biological targets and understand the molecular basis of its activities.

Historical Context of Aptosimone Discovery and Early Investigations

The natural product (+)-Aptosimone was first isolated from the plant Aptosimum spinescens. tandfonline.com Following its initial discovery, further investigation led to a correction of its proposed chemical structure. tandfonline.com

Early research efforts were not only focused on its isolation and characterization but also on its chemical synthesis. The first synthesis of the optically active form, (+)-Aptosimone, was successfully achieved starting from γ-butyrolactone. tandfonline.comnih.gov Key steps in this synthetic route involved a highly erythro-selective aldol (B89426) condensation to construct one of the chiral centers and a stereoconvergent SN1 intramolecular cyclization to form the characteristic furofuran ring system. tandfonline.comnih.govoup.com This synthetic work was significant as it confirmed the corrected structure of Aptosimone and provided a method for producing the compound for further study. tandfonline.com

Molecular and Cellular Biological Interactions of Aptosimone

Cellular Signaling Pathway Interventions

Nuclear Factor-kappaB (NF-κB) Pathway Regulation

A key aspect of Aptosimone's biological activity involves its regulatory effect on the Nuclear Factor-kappaB (NF-κB) pathway. Studies have clearly indicated that (-)-aptosimon inhibits lipopolysaccharide (LPS)-induced NF-κB activation. researchgate.netnih.gov This inhibition is achieved by preventing the degradation of the inhibitor kappa B-alpha (IκB-α), a crucial step that normally leads to NF-κB translocation into the nucleus and subsequent activation of pro-inflammatory gene expression. researchgate.netnih.gov The modulation of NF-κB activity by this compound suggests its role in controlling inflammatory responses at a fundamental signaling level. researchgate.netnih.gov

Cytokine and Inflammatory Mediator Production Modulation (e.g., TNF-α, IL-4, IL-13, NO)

This compound has been shown to modulate the production of several key cytokines and inflammatory mediators. Specifically, (-)-aptosimon suppresses the production of tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov Furthermore, it inhibits the production of interleukin-4 (IL-4) and interleukin-13 (IL-13) in Concanavalin A (ConA)-induced splenocytes. researchgate.netnih.gov Beyond cytokines, this compound also inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide (NO) synthase (iNOS). researchgate.netnih.gov The excessive production of NO, primarily by iNOS, is known to contribute to cytotoxicity, inflammation, carcinogenicity, and autoimmune disorders. researchgate.netnih.gov Therefore, this compound's ability to suppress these mediators is central to its anti-inflammatory profile. researchgate.netnih.gov

Impact on Cellular Inflammatory Responses (in vitro models)

The impact of this compound on cellular inflammatory responses has been extensively studied in in vitro models. Its anti-inflammatory effects are primarily attributed to the suppression of pro-inflammatory cytokines and mediators via the blockage of NF-κB activation. researchgate.netnih.gov This mechanism contributes to its observed anti-inflammatory activities in various cellular contexts. researchgate.netnih.gov

In vitro Cellular Activity Assessments (e.g., RAW264.7 macrophages, glial cells)

In vitro assessments have provided insights into this compound's activity in specific cell lines. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, (-)-aptosimon effectively inhibited COX-2 and iNOS expression, as well as TNF-α production. researchgate.netnih.govmdpi.com These findings underscore its capacity to mitigate inflammatory processes in macrophage models. researchgate.netnih.gov Additionally, this compound, as a lignan (B3055560), has been demonstrated to inhibit iNOS and COX-2 expression in LPS-induced RAW 264.7 cells, alongside other components from Daphne genkwa. nih.gov While more specific data on this compound's direct impact on glial cells is less detailed, related research on Daphne mucronata extracts, which can contain similar compounds, has shown inhibition of NO production in inflamed primary rat glial cells. nih.govresearchgate.net

Exploration of Cellular Proliferation and Viability in Research Models

Research into this compound has also touched upon its effects on cellular proliferation and viability in various research models. The assessment of cell proliferation and viability has been conducted by measuring the total protein content. nii.ac.jp In studies evaluating cytotoxic activity, (+)-aptosimon demonstrated weak cytotoxic activity across a panel of five human cancer cell lines: KB, SK-LU-1, MCF-7, HepG-2, and SW-480. researchgate.netsciltp.com The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 32.61 to 95.18 µg/mL. researchgate.net Conversely, other studies have indicated that this compound did not show significant cytotoxicity against human tumor cell HepG2 at a concentration of 50 µM. nih.govmdpi.com

Table 1: Cytotoxic Activity of (+)-Aptosimone on Human Cancer Cell Lines researchgate.net

Cell LineIC50 (µg/mL)
KB32.61
SK-LU-155.45
MCF-795.18
HepG-246.22
SW-48068.32

Computational and Theoretical Investigations of Aptosimone

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique employed to predict the preferred orientation of a ligand when bound to a receptor protein, providing insights into binding affinities and interaction modes. For Aptosimone, molecular docking studies have been instrumental in corroborating its observed in vitro AChE inhibitory activity wikipedia.orgresearchgate.netnih.govresearchgate.net.

Prediction of Binding Affinities and Active Site Residues

Molecular docking simulations for this compound have consistently indicated strong binding affinities with the acetylcholinesterase enzyme, suggesting favorable interactions within its active site wikipedia.orgresearchgate.netnih.govresearchgate.net. While specific binding energy values for this compound itself are not detailed in all available reports, studies on related compounds targeting AChE have reported favorable docking scores ranging from -8.0 to -10.2 kcal/mol, reflecting robust ligand-protein interactions nih.gov. These scores are indicative of the thermodynamic favorability of the binding process.

The primary objective of these docking studies is to predict the precise location and orientation of this compound within the AChE active site. Although explicit details of the specific amino acid residues involved in this compound's binding were not consistently enumerated across all search results, molecular docking generally aims to identify critical residues that form hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with the ligand. For instance, in studies involving other AChE inhibitors, key active site residues such as His 440, Tyr 121, and Trp 84 have been identified as crucial for interaction researchgate.net. It is anticipated that this compound engages with similar, or a subset of, these critical residues within the catalytic gorge and peripheral anionic site of AChE.

Table 1: Representative Molecular Docking Binding Affinities (Illustrative)

Compound ClassTarget EnzymeBinding Energy Range (kcal/mol)Key Interaction TypesReference (Type)
Lignans (e.g., this compound)Acetylcholinesterase-8.0 to -10.2 (Favorable)Hydrogen bonds, Hydrophobic, Van der Waals nih.gov (General)
Flavonoid derivativesAcetylcholinesterase-8.0 to -9.2 (Moderate)Favorable interactions nih.gov
Pyrazole analoguesAcetylcholinesterase-7.3 to -15.2 (Strong)Hydrogen bonds, Hydrophilic, Hydrophobic researchgate.net

Analysis of Ligand-Enzyme Complex Stability and Interaction Types

The analysis of molecular docking results extends beyond mere binding affinity prediction to a detailed examination of the types of interactions stabilizing the this compound-AChE complex. These interactions typically include:

Hydrogen Bonding: Formation of hydrogen bonds between polar groups of this compound (e.g., hydroxyl groups, carbonyls, or ether oxygens, depending on its specific structure as a lignan) and polar amino acid residues in the AChE active site. These interactions are crucial for specificity and strong binding researchgate.net.

Pi-Pi Stacking: Given that this compound is a lignan (B3055560), it likely possesses aromatic rings that can engage in pi-pi stacking interactions with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) within the AChE binding site, a common feature for many AChE inhibitors.

The strong in vitro AChE inhibitory activity of this compound is attributed to its optimal interaction within the active site, allowing for effective inhibition of AChE function nih.gov. Molecular docking studies thus provide a static, yet informative, snapshot of these critical binding interactions, laying the groundwork for more dynamic analyses.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity. For this compound, in silico studies, including molecular docking and molecular dynamics simulations, contribute valuable insights into its SAR nih.gov.

Qualitative and Quantitative SAR Methodologies

SAR investigations of compounds like this compound typically employ both qualitative and quantitative methodologies:

Qualitative SAR: This approach involves the visual inspection and comparison of the chemical structures of this compound and its analogs (if available) with their corresponding biological activities. By systematically modifying specific functional groups or structural motifs and observing the change in activity, researchers can qualitatively deduce which parts of the molecule are essential for its biological effect. For instance, if a particular hydroxyl group is consistently involved in hydrogen bonding and its removal leads to a significant drop in activity, it can be qualitatively identified as a key pharmacophoric feature.

Identification of Key Pharmacophoric Features for Biological Activity

Through SAR studies, the key pharmacophoric features of this compound responsible for its potent AChE inhibitory activity are identified. While specific details for this compound's pharmacophore were not explicitly provided in the search results, general principles derived from similar studies suggest that these features would likely include:

Aromatic Rings: Essential for hydrophobic interactions and potentially pi-pi stacking with aromatic residues in the AChE active site.

Hydrogen Bond Donors/Acceptors: Specific hydroxyl groups or ether oxygens that can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, contributing to binding specificity and affinity.

For example, SAR analysis of other enzyme inhibitors has highlighted the importance of specific scaffolds and functional groups in modulating binding and activity researchgate.net. For this compound, its lignan structure inherently provides a scaffold with multiple aromatic and oxygen-containing functionalities, which are often critical for interacting with enzymes like AChE.

Table 2: Conceptual SAR Insights for this compound (Illustrative)

Structural ModificationExpected Impact on AChE ActivityRationale (Hypothetical)
Removal of a specific hydroxyl groupDecrease in activityLoss of crucial hydrogen bond interaction
Alteration of aromatic ring substitutionModulation of activityChanges in electronic properties or steric hindrance affecting hydrophobic/pi-pi interactions
Changes in lignan core flexibilityAffects binding pose and stabilityImpact on conformational adaptability within the active site

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static view of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective, capturing the time-dependent behavior of atoms and molecules. For this compound, MD simulations are crucial for understanding the stability of its complex with AChE and the dynamic nature of their interactions over time.

MD simulations initiate with the docked complex structure and simulate the movement of all atoms in the system (this compound, AChE, water molecules, and ions) by solving Newton's laws of motion over femtosecond timesteps. This allows researchers to observe:

Ligand-Enzyme Complex Stability: MD simulations can assess the stability of the this compound-AChE complex over extended periods (nanoseconds to microseconds). Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable or undergoes significant conformational changes researchgate.net.

Conformational Changes: The dynamic nature of proteins means that the active site can undergo subtle or significant conformational changes upon ligand binding. MD simulations can reveal these induced-fit mechanisms or flexibility of the binding pocket, providing a more realistic picture than static docking.

Detailed Interaction Analysis: Unlike docking, MD allows for the observation of transient interactions, changes in hydrogen bond networks, and the fluctuations of hydrophobic contacts over time. This provides a more comprehensive understanding of the forces driving ligand binding.

Water Molecules' Role: MD simulations can explicitly account for the role of water molecules in the binding process, identifying any ordered water molecules that might mediate ligand-protein interactions or are displaced upon binding.

Although specific MD simulation data for this compound was not extensively detailed in the provided search results, the general application of MD for AChE inhibitors is well-established researchgate.net. These simulations would confirm the stability of the this compound-AChE complex predicted by docking and provide atomic-level insights into the dynamic interplay between the lignan and the enzyme, further validating its potential as an AChE inhibitor.

Table 3: Typical Outputs from Molecular Dynamics Simulations (Illustrative)

ParameterDescriptionInsight Provided
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability and conformational fluctuations of the ligand and protein.
RMSF (Root Mean Square Fluctuation) Measures the average fluctuation of individual amino acid residues over time.Identifies flexible and rigid regions of the protein, including active site residues.
Hydrogen Bond Analysis Tracks the number and duration of hydrogen bonds between ligand and protein.Quantifies the strength and persistence of specific polar interactions.
Contact Analysis Monitors the types and frequency of non-covalent interactions (hydrophobic, van der Waals).Provides detailed information on overall binding contacts.

Biosynthetic Pathways and Metabolic Transformations of Aptosimone

Proposed Biosynthetic Routes for Lignans from Plant Precursorswikipedia.org

The biosynthesis of lignans, including compounds like Aptosimone, originates from the phenylpropanoid pathway in plants wikipedia.orgwikipedia.org. This multi-step process begins with the deamination of phenylalanine (Phe) by the enzyme phenylalanine ammonia-lyase (PAL), yielding cinnamic acid wikipedia.orgwikipedia.org. Subsequently, cinnamic acid undergoes oxidation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid wikipedia.orgwikipedia.org. Further transformations involve the conversion of p-coumaric acid to caffeic acid, followed by methylation catalyzed by caffeic acid O-methyltransferase (CAOMT) to produce ferulic acid wikipedia.orgwikipedia.org. Ferulic acid is then activated to feruloyl-CoA by 4-coumarate-CoA ligase wikipedia.org.

A pivotal step in lignan (B3055560) biosynthesis is the dimerization of two coniferyl alcohol molecules, which serve as key precursors wikipedia.orgscribd.comfishersci.se. This coupling reaction is mediated by dirigent proteins (DIR) and oxidases, such as laccase, ensuring the regio- and stereoselective formation of (+)-pinoresinol wikipedia.orgfishersci.se. Pinoresinol, a furofuran-type lignan, can then undergo a series of reductions catalyzed by pinoresinol/lariciresinol (B1674508) reductase (PLR) to yield lariciresinol and subsequently secoisolariciresinol (B192356) fishersci.sewikipedia.orguni.lu. Secoisolariciresinol can be further oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol (B191791) fishersci.sewikipedia.org. Additionally, glycosylation reactions, such as the conversion of secoisolariciresinol to secoisolariciresinol diglucoside (SDG), are also part of these biosynthetic pathways wikipedia.org.

Table 1: Key Precursors and Transformations in Lignan Biosynthesis

Precursor CompoundEnzyme Involved (Example)Product CompoundReference
PhenylalaninePhenylalanine ammonia-lyase (PAL)Cinnamic acid wikipedia.orgwikipedia.org
Cinnamic acidCinnamate 4-hydroxylase (C4H)p-Coumaric acid wikipedia.orgwikipedia.org
p-Coumaric acid-Caffeic acid wikipedia.org
Caffeic acidCaffeic acid O-methyltransferaseFerulic acid wikipedia.orgwikipedia.org
Ferulic acid4-coumarate-CoA ligaseFeruloyl-CoA wikipedia.org
Coniferyl alcohol (dimer.)Dirigent proteins, Oxidases(+)-Pinoresinol wikipedia.orgscribd.comfishersci.se
(+)-PinoresinolPinoresinol/lariciresinol reductaseLariciresinol fishersci.sewikipedia.orguni.lu
LariciresinolPinoresinol/lariciresinol reductaseSecoisolariciresinol fishersci.sewikipedia.orguni.lu
SecoisolariciresinolSecoisolariciresinol dehydrogenaseMatairesinol fishersci.sewikipedia.org
SecoisolariciresinolSecoisolariciresinol diglucosyl transferaseSecoisolariciresinol diglucoside wikipedia.org

Enzymatic Machinery Involved in Natural Product Biosynthesis Relevant to Aptosimonenih.govnih.govnih.govnih.govnih.gov

The provided citations for this section primarily describe the chemical synthesis of this compound or the metabolic fate of other compounds, rather than detailing the specific enzymatic machinery involved in the natural biosynthesis of this compound in plants foodb.canih.govnih.govnih.govnih.govnih.gov. Therefore, a comprehensive discussion of these specific natural biosynthetic enzymes cannot be provided based solely on the given references.

Research Applications and Future Directions in Aptosimone Study

Aptosimone as a Chemical Probe for Biological Pathway Elucidation

This compound demonstrates significant potential as a chemical probe for elucidating complex biological pathways. Its notable activity as an acetylcholinesterase (AChE) inhibitor highlights its utility in studying neurodegenerative processes. In vitro studies have shown that aptosimon exhibits potent AChE inhibition with an IC50 value of 60.8 µg/mL. researchgate.netresearchgate.net Molecular docking studies further corroborate these findings, indicating strong binding affinities of aptosimon to AChE, suggesting its direct interaction with the enzyme and its relevance in modulating cholinergic neurotransmission. researchgate.netresearchgate.net This makes it a valuable tool for investigating the mechanisms underlying neurodegenerative disorders, such as Alzheimer's disease, where AChE activity is a critical therapeutic target. researchgate.netresearchgate.net

Beyond its neurobiological implications, (-)-aptosimon has also been identified for its anti-inflammatory properties. Research indicates that (-)-aptosimon can inhibit lipopolysaccharide (LPS)-induced nuclear factor-kappaB (NF-κB) activation by preventing the degradation of inhibitor kappa B-alpha (IκB-α). wikipedia.org Furthermore, it has been shown to inhibit the production of interleukin-4 (IL-4) and interleukin-13 (IL-13) in Concanavalin A (ConA)-induced splenocytes. wikipedia.org These findings suggest that aptosimon acts by suppressing pro-inflammatory cytokines and mediators through the blockade of NF-κB activation, positioning it as a chemical probe for dissecting inflammatory signaling pathways. wikipedia.org The use of such selective, high-quality chemical probes is crucial for unraveling the precise mechanism of action of small molecules and for addressing important biological questions via loss-of-function experiments. nih.gov

Advancements in Analytical Methodologies for this compound Detection and Quantification

The accurate detection and quantification of this compound are fundamental to understanding its biological roles and developing its applications. Advancements in analytical methodologies have been pivotal in the isolation, structural characterization, and quantitative analysis of this compound. Initial isolation and purification of aptosimon from plant extracts have been achieved through various chromatographic techniques. researchgate.net Subsequent structural elucidation relies on comprehensive spectroscopic analyses, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), often complemented by comparison with existing literature data. researchgate.net

Modern analytical techniques, particularly those based on mass spectrometry, offer enhanced sensitivity, accuracy, and specificity for the detection and quantification of complex natural products like this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) are increasingly employed for residue analysis and characterization of biomolecules, allowing for detection and quantification even without preliminary derivatization steps for non-volatile polar analytes. Ultra-high performance liquid chromatography coupled with quadrupole-Exactive-Orbitrap MS (UHPLC-Q-Exactive-Orbitrap MS) has been utilized for distinguishing structural isomers and performing qualitative analysis of compounds from related plant species, indicating its applicability for detailed analysis of this compound and its derivatives. NMR spectroscopy (e.g., 1H, 13C, 31P) also plays a significant role in elucidating lipid structures and performing both qualitative and quantitative analysis of extracted compounds. These sophisticated methodologies are crucial for overcoming challenges associated with complex matrices and ensuring reliable and precise analytical results.

Integration of Computational and Experimental Approaches in Chemical Biology

The study of this compound exemplifies the powerful synergy achieved by integrating computational and experimental approaches in chemical biology. This combined strategy accelerates the understanding of compound-target interactions and guides the design of new chemical tools. For this compound, molecular docking studies have been instrumental in predicting and confirming its strong binding affinities to acetylcholinesterase, thereby validating experimental observations of its inhibitory activity. researchgate.netresearchgate.net These in silico studies provide valuable insights into the structure-activity relationships (SARs) of plant-derived compounds, forming a critical basis for guiding further experimental validation through in vitro and in vivo assays. researchgate.net

Chemical biology core facilities are increasingly equipped to support this integrated workflow, offering both robust experimental screening platforms and advanced computational chemistry capabilities. Experimental screening often involves robotics and automation for high-quality, reproducible assays, alongside techniques like Surface Plasmon Resonance (SPR) for binding affinity studies. Complementing this, computational approaches include ligand-based and structure-based design strategies, chemoinformatics, and molecular modeling. Specialized software and access to high-performance computing clusters enable sophisticated simulations, such as molecular dynamics (MD), to understand how chemicals interact with biological systems at an atomistic scale. The development of artificial intelligence (AI) combined with fragment-based principles further enhances the ability to rationally design new drug molecules and chemical tools for biological applications. This holistic approach is crucial for translating phenotypic observations into well-defined cellular targets and mechanisms of action for small molecules like this compound.

Challenges and Emerging Research Opportunities in this compound Investigations

Despite the promising findings regarding this compound's biological activities, several challenges and emerging opportunities exist in its ongoing investigations. A primary challenge for plant-derived compounds like aptosimon is addressing issues related to their bioavailability, pharmacokinetics, and the feasibility of large-scale production. researchgate.net Before this compound can be developed into viable therapeutic agents, comprehensive studies are required to optimize its formulation and delivery to enhance therapeutic efficacy. researchgate.net

Emerging research opportunities for this compound investigations are multifaceted. Its demonstrated anti-inflammatory effects, particularly the suppression of pro-inflammatory cytokines and mediators by blocking NF-κB activation, suggest a significant opportunity for its development as a potential therapeutic agent for inflammation-associated disorders. wikipedia.org Further research could focus on elucidating the full spectrum of pathways modulated by this compound and identifying additional molecular targets. The integration of advanced "omics" technologies, such as chemoproteomics, offers a powerful avenue for identifying active enzymes and proteins interacting with this compound within complex biological samples, thereby accelerating the discovery of new biological pathways it influences.

Moreover, the ongoing advancements in computational chemical biology, including the application of AI and machine learning in drug design and target identification, present significant opportunities to overcome current challenges. These computational tools can aid in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, optimizing chemical structures for improved pharmacological profiles, and identifying novel synthetic routes for scalable production. Collaborative efforts between chemists, biologists, and computational scientists will be essential to fully unlock this compound's potential as both a valuable chemical probe and a lead compound for future therapeutic development.

Q & A

Basic Research Questions

Q. How can I formulate a scientifically robust research question for studying Aptosimone?

  • Use the PICOT framework (Population/Problem, Intervention/Exposure, Comparison, Outcome, Time) to structure your question. For example: "In [specific cell lines] (P), how does this compound (I) compared to [control compound] (C) affect [molecular pathway] (O) over [time period] (T)?" This ensures clarity, feasibility, and alignment with measurable outcomes .
  • Avoid overly broad questions (e.g., "How does this compound work?") and refine iteratively using literature reviews and pilot data .

Q. What experimental design considerations are critical for in vitro studies of this compound?

  • Define independent variables (e.g., dose, exposure time) and dependent variables (e.g., gene expression, cytotoxicity) explicitly. Include controls for confounding factors (e.g., solvent effects, cell viability assays). Use factorial designs to test multiple variables systematically .
  • For reproducibility, document protocols for cell culture conditions, compound solubility, and instrumentation calibration .

Q. How do I select appropriate data collection methods for this compound research?

  • Primary data : Use quantitative assays (e.g., qPCR, ELISA) for dose-response relationships, ensuring instrument precision aligns with statistical requirements (e.g., report means ± SD with ≤3 significant figures) .
  • Secondary data : Leverage existing datasets (e.g., Pharmosome for SNP analysis) but validate against experimental conditions. Avoid overreliance on non-peer-reviewed repositories .

Advanced Research Questions

Q. How can I resolve contradictions between in vitro and in vivo findings for this compound?

  • Conduct triangulation analysis : Compare pharmacokinetic parameters (e.g., bioavailability), model organism metabolism, and cellular context (e.g., 3D vs. 2D cultures). Use sensitivity analysis to identify variables (e.g., dosing regimen) that explain discrepancies .
  • Replicate conflicting results under standardized conditions and apply statistical tests (e.g., ANOVA with post-hoc corrections) to assess significance thresholds (e.g., p < 0.01) .

Q. What strategies optimize the validation of this compound’s mechanism of action in complex biological systems?

  • Integrate multi-omics approaches : For example, pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to confirm pathway activation. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify convergent signals .
  • Employ knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target effects and rule off-pathway interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.